![molecular formula C41H55NO14 B601181 2-Debenzoyl-2-pentenoyl Docetaxel CAS No. 1412898-66-8](/img/no-structure.png)
2-Debenzoyl-2-pentenoyl Docetaxel
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Overview
Description
2-Debenzoyl-2-pentenoyl Docetaxel is a related compound of Docetaxel , a chemotherapy drug that exhibits anti-mitotic properties and is used for treating various metastatic cancers . It is an influential chemotherapeutic compound, used in studying a plethora of malignancies, including breast, lung, and prostate carcinomas .
Molecular Structure Analysis
The molecular formula of 2-Debenzoyl-2-pentenoyl Docetaxel is C41H55NO14 . The molecular weight is 785.87 . The specific molecular structure is not provided in the search results.Scientific Research Applications
Anticancer Properties and Mechanisms of Action
2-Debenzoyl-2-pentenoyl Docetaxel: is a semi-synthetic derivative of Paclitaxel, which is known for its potent anticancer properties. This compound retains the ability to bind to tubulin, disrupting microtubule function, which is crucial for cell division. By inhibiting the mitotic process, it effectively induces apoptosis in cancer cells .
Treatment of Chemotherapy-Resistant Cancers
One of the significant challenges in cancer treatment is overcoming resistance to chemotherapy drugs2-Debenzoyl-2-pentenoyl Docetaxel shows promise in treating cancers that have developed resistance to other chemotherapeutics, offering a potential lifeline for patients with limited treatment options .
Bioavailability and Drug Delivery
The structural modifications in 2-Debenzoyl-2-pentenoyl Docetaxel may affect its bioavailability and solubility, potentially enhancing its delivery to tumor sites. Research into its pharmacokinetics could lead to improved drug formulations with better efficacy .
Synergistic Effects with Other Anticancer Agents
Combining 2-Debenzoyl-2-pentenoyl Docetaxel with other anticancer agents could lead to synergistic effects, increasing the overall effectiveness of cancer treatment regimens. Studies on such combinations could reveal optimal protocols for various cancer types .
Reduction of Side Effects
The semi-synthetic nature of 2-Debenzoyl-2-pentenoyl Docetaxel might result in a reduction of side effects compared to its parent compound. Research into its toxicity profile is essential to determine its suitability for long-term treatment plans .
Molecular Research and Drug Design
2-Debenzoyl-2-pentenoyl Docetaxel: serves as a valuable molecule for understanding the structure-activity relationship in drug design. It provides insights into how altering specific functional groups can impact the efficacy and safety of anticancer drugs .
Natural Product Derivatization
As a derivative of a natural product, 2-Debenzoyl-2-pentenoyl Docetaxel exemplifies the potential of natural compounds as starting points for developing new medications. It underscores the importance of biodiversity and natural resources in pharmaceutical research .
Analytical and Quality Control Standards
This compound is also used as a reference material in analytical settings to ensure the quality and consistency of Docetaxel formulations. It aids in the development of analytical methods and quality control procedures for cancer treatment drugs .
Mechanism of Action
Target of Action
2-Debenzoyl-2-pentenoyl Docetaxel is a related compound of Docetaxel , a chemotherapy drug that exhibits anti-mitotic properties and is used for treating various metastatic cancers . The primary target of this compound, like Docetaxel, is likely to be the microtubules in the cell. Microtubules play a crucial role in maintaining cell structure, enabling transport within the cell, and most importantly, in cell division.
Result of Action
The molecular and cellular effects of 2-Debenzoyl-2-pentenoyl Docetaxel’s action would likely involve disruption of the cell cycle, leading to cell death . This is due to the stabilization of microtubules, which prevents them from disassembling, an essential process for cell division.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Debenzoyl-2-pentenoyl Docetaxel involves the removal of the benzoyl group from Docetaxel followed by the addition of a pentenoyl group at the same position. This is achieved through a series of chemical reactions.", "Starting Materials": [ "Docetaxel", "Sodium hydride", "Pentenoic acid", "Dichloromethane", "Methanol", "Triethylamine", "Diisopropylethylamine", "N,N-Dimethylformamide", "Pyridine", "Acetic anhydride", "Methanesulfonic acid", "Tetrahydrofuran", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Docetaxel is treated with sodium hydride in dichloromethane to remove the benzoyl group and form 10-deacetylbaccatin III.", "10-deacetylbaccatin III is then reacted with pentenoic acid in the presence of triethylamine and diisopropylethylamine in N,N-dimethylformamide to form 2-pentenoyl-10-deacetylbaccatin III.", "2-pentenoyl-10-deacetylbaccatin III is then treated with acetic anhydride and pyridine in tetrahydrofuran to form 2-acetoxy-2-pentenoyl-10-deacetylbaccatin III.", "The resulting compound is then treated with methanesulfonic acid in methanol to remove the acetoxy group and form 2-Debenzoyl-2-pentenoyl Docetaxel.", "The final product is purified using a combination of hydrochloric acid, sodium bicarbonate, sodium chloride, and water." ] } | |
CAS RN |
1412898-66-8 |
Molecular Formula |
C41H55NO14 |
Molecular Weight |
785.89 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
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